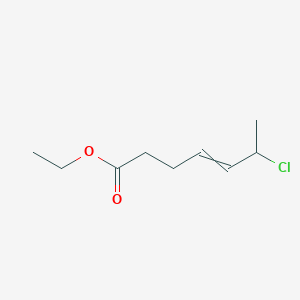
Ethyl 6-chlorohept-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 6-chlorohept-4-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is formed by treating a carbonyl compound with a strong base, such as sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide, such as 6-chloro-1-hexene, in an S_N2 reaction to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-chlorohept-4-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different products.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The double bond in the compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Common reducing agents include hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products include ethyl 6-hydroxyhept-4-enoate and other substituted derivatives.
Oxidation Reactions: Products include 6-chloroheptanoic acid and other oxidized derivatives.
Reduction Reactions: Products include ethyl 6-chloroheptanoate and other reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-chlorohept-4-enoate has various scientific research applications, including:
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a building block for drug synthesis.
Industry: It is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 6-chlorohept-4-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products. The chlorine atom and the double bond in the compound play crucial roles in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Ethyl 6-chlorohept-4-enoate can be compared with other similar compounds, such as:
Ethyl 6-bromohept-4-enoate: Similar in structure but with a bromine atom instead of chlorine.
Ethyl 6-chloroheptanoate: Similar in structure but without the double bond.
Ethyl 6-hydroxyhept-4-enoate: Similar in structure but with a hydroxyl group instead of chlorine.
These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to the presence of both the chlorine atom and the double bond, which contribute to its distinct chemical behavior and versatility in various applications .
Propiedades
Número CAS |
64724-63-6 |
|---|---|
Fórmula molecular |
C9H15ClO2 |
Peso molecular |
190.67 g/mol |
Nombre IUPAC |
ethyl 6-chlorohept-4-enoate |
InChI |
InChI=1S/C9H15ClO2/c1-3-12-9(11)7-5-4-6-8(2)10/h4,6,8H,3,5,7H2,1-2H3 |
Clave InChI |
VMFCDPRDENBDCM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC=CC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


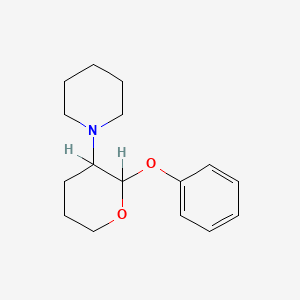

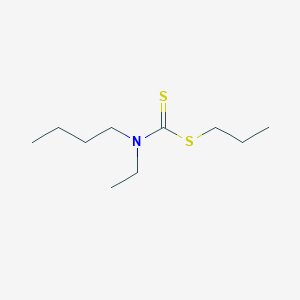
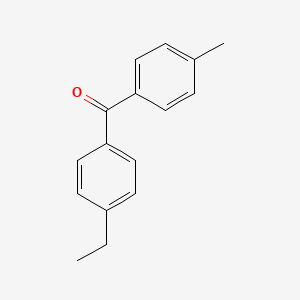
![1-[2,2,2-Trichloro-1-(2-methylphenyl)ethyl]naphthalene](/img/structure/B14488199.png)
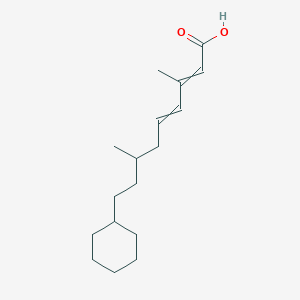
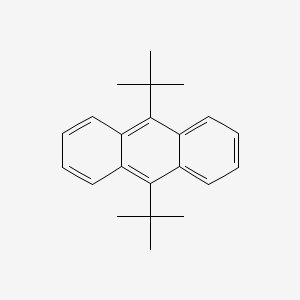

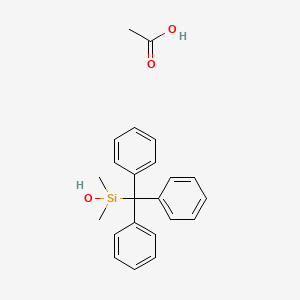

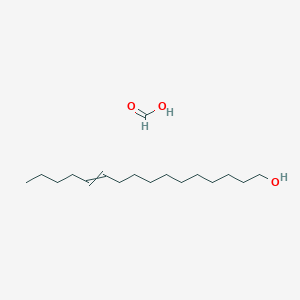
![(1,4-Phenylene)bis[(dibenzo[b,d]furan-2-yl)methanone]](/img/structure/B14488236.png)
![Benzoic acid;[2-(2-methylprop-1-enyl)phenyl]methanol](/img/structure/B14488240.png)
![Fluoro(trimethyl)[(trimethyl-lambda~5~-phosphanylidene)methyl]-lambda~5~-phosphane](/img/structure/B14488257.png)
